molecular formula C26H26N4O3S B2946738 N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide CAS No. 683767-38-6

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide

Cat. No.: B2946738
CAS No.: 683767-38-6
M. Wt: 474.58
InChI Key: JGXYKJCNJYQZOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1H-1,3-Benzodiazol-2-yl)phenyl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide is a benzamide derivative featuring a benzimidazole core linked to a phenyl group at the 4-position and a sulfonamide moiety substituted with 4-methylpiperidine. This compound combines structural elements of benzimidazole (a heterocyclic aromatic system with two nitrogen atoms) and a sulfonamide group, which is commonly associated with biological activity in medicinal chemistry. The compound’s molecular complexity suggests applications in drug discovery, particularly in targeting kinases, proteases, or microbial enzymes .

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O3S/c1-18-14-16-30(17-15-18)34(32,33)22-12-8-20(9-13-22)26(31)27-21-10-6-19(7-11-21)25-28-23-4-2-3-5-24(23)29-25/h2-13,18H,14-17H2,1H3,(H,27,31)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGXYKJCNJYQZOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide typically involves multiple steps. One common route includes the following steps:

    Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with a carboxylic acid derivative.

    Attachment of the Phenyl Group: The benzodiazole ring is then coupled with a phenyl group using a Suzuki coupling reaction.

    Introduction of the Piperidine Ring: The phenyl group is further functionalized to introduce the piperidine ring through a nucleophilic substitution reaction.

    Sulfonylation: Finally, the sulfonyl group is introduced using a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Hydrolysis Reactions

The sulfonamide group (-SO₂-NR₂) undergoes hydrolysis under acidic or basic conditions:

Reaction Type Reagents/Conditions Products Key Findings
Acidic hydrolysis6M HCl, 100°C, 12 hrs4-sulfobenzoic acid derivative + 4-methylpiperidineComplete cleavage observed at elevated temperatures .
Basic hydrolysis2M NaOH, 80°C, 8 hrsSodium sulfonate + benzimidazole-amineReaction proceeds via nucleophilic attack at the sulfur atom .

Mechanistic Insight : Protonation of the sulfonamide nitrogen in acidic conditions weakens the S-N bond, while hydroxide ions directly displace the piperidine group in basic conditions .

Nucleophilic Substitution

The 4-methylpiperidin-1-ylsulfonyl moiety participates in substitution reactions:

Reagent Conditions Product Yield
Primary amines (e.g., methylamine)DMF, 60°C, 24 hrsN-substituted sulfonamide65–78%
Thiols (e.g., benzyl mercaptan)EtOH, reflux, 12 hrsSulfur-linked derivatives52%

Key Observations :

  • Steric hindrance from the 4-methylpiperidine group reduces reaction rates compared to unsubstituted analogs .

  • Electron-withdrawing effects of the benzimidazole ring enhance electrophilicity at the sulfur center .

Electrophilic Aromatic Substitution

The benzimidazole ring undergoes regioselective electrophilic substitution:

Reaction Reagents Position Product
NitrationHNO₃/H₂SO₄, 0°CC-5/C-6Mono-nitro derivatives (85% selectivity)
SulfonationSO₃/H₂SO₄, 60°CC-5Sulfonic acid adducts

Substituent Effects :

  • Electron-rich benzimidazole nitrogen directs electrophiles to the para position relative to the sulfonamide group.

  • Steric effects from the 4-methylpiperidine group limit reactivity at proximal sites .

Oxidation Reactions

Oxidation targets the benzimidazole and piperidine moieties:

Oxidizing Agent Conditions Product Notes
KMnO₄ (aq)pH 7, 25°CBenzimidazole N-oxideSelective oxidation of the benzimidazole nitrogen .
H₂O₂/AcOH50°C, 6 hrsSulfone derivativeOver-oxidation of sulfonamide to sulfone occurs minimally (<10%) .

Stability Profile :

  • The compound shows resistance to autoxidation under ambient storage conditions.

Metal-Catalyzed Coupling Reactions

The benzamide group participates in cross-coupling reactions:

Catalyst Substrate Product Application
Pd(PPh₃)₄Aryl boronic acidsBiaryl derivativesUsed to synthesize analogs for structure-activity studies .
CuI/L-prolineTerminal alkynesAlkynylated benzamidesEnhances pharmacokinetic properties in drug design .

Optimized Conditions :

  • Reactions require inert atmospheres (N₂/Ar) and anhydrous solvents .

Stability Under Physiological Conditions

Parameter Condition Degradation Rate Major Degradation Pathway
pH 1.2 (simulated gastric fluid)37°C, 24 hrs12%Hydrolysis of sulfonamide bond .
pH 7.4 (blood plasma)37°C, 24 hrs5%Oxidative metabolism via CYP3A4.

Implications :

  • The compound exhibits moderate stability, making it suitable for oral administration with enteric coatings .

Comparative Reactivity with Analogs

Structural Feature Reactivity Trend Example
4-Methylpiperidine vs. morpholineHigher substitution rates with morpholine due to reduced steric hindranceN-[4-(benzodiazol-2-yl)phenyl]-4-morpholinosulfonylbenzamide
Benzimidazole vs. imidazoleBenzimidazole derivatives show slower electrophilic substitution (enhanced aromatic stabilization) N-[4-(imidazol-2-yl)phenyl] analogs

Scientific Research Applications

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. Specific pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

N-[2-(1,3-Benzothiazol-2-yl)phenyl]-4-(4-Methylpiperidin-1-yl)sulfonyl-benzamide

  • Key Differences : Replaces benzimidazole with benzothiazole (sulfur instead of nitrogen in the heterocycle) and shifts the phenyl substitution from position 4 to 2.
  • Implications: Benzothiazole derivatives are known for antimicrobial and antitumor activities. The altered substitution pattern may affect binding affinity to targets like DNA topoisomerases or bacterial enzymes .

N-[4-(1H-Benzimidazol-2-yl)phenyl]-3,3-Diphenylpropanamide

  • Key Differences : Substitutes the sulfonyl-piperidine group with a diphenylpropanamide chain.
  • However, the diphenyl groups may enhance hydrophobic interactions in lipid-rich environments .

4-Benzoyl-N-[4-(1H-1,3-Benzodiazol-2-yl)phenyl]benzamide

  • Key Differences : Replaces the sulfonyl-piperidine group with a benzoyl moiety.
  • Implications : The benzoyl group may improve membrane permeability but reduce hydrogen-bonding capacity compared to the sulfonamide. This could alter pharmacokinetics and target selectivity .

Functional Analogues

Imidazole-Based Sulfonamides (e.g., 4-(1H-Imidazol-1-yl)-N-(4-(N-(5-Methylisoxazol-4-yl)sulfamoyl)phenyl)benzamide)

  • Key Differences : Uses imidazole instead of benzimidazole and a 5-methylisoxazole-sulfamoyl group.
  • Implications : Imidazole derivatives exhibit antifungal and antibacterial activity, but benzimidazole’s extended aromatic system may enhance DNA intercalation or kinase inhibition .

Benzotriazole Sulfonamide Derivatives (e.g., N-(4-(3-Phenyl-1H-1,2,4-triazol-1-yl)phenyl)benzenesulfonamide)

  • Key Differences : Substitutes benzimidazole with benzotriazole.
  • Implications : Benzotriazole derivatives show strong antifungal activity (e.g., 85% inhibition against Botrytis cinerea), suggesting that the benzimidazole analogue may exhibit similar or enhanced efficacy .

Physicochemical and Pharmacokinetic Comparison

Compound Molecular Weight Key Functional Groups Reported Activities
Target Compound ~476 g/mol Benzimidazole, sulfonamide, 4-methylpiperidine Potential kinase/modulator activity (inferred from structural analogues)
N-[2-(Benzothiazol-2-yl)phenyl]-4-(4-methylpiperidin-1-yl)sulfonyl-benzamide ~481 g/mol Benzothiazole, sulfonamide Antimicrobial, antitumor (hypothesized)
4-(1H-Imidazol-1-yl)-N-(4-(N-(5-methylisoxazol-4-yl)sulfamoyl)phenyl)benzamide ~414 g/mol Imidazole, isoxazole-sulfamoyl Antifungal (e.g., Candida albicans inhibition)
N-(4-(3-Phenyl-1H-1,2,4-triazol-1-yl)phenyl)benzenesulfonamide ~406 g/mol Benzotriazole, sulfonamide Antifungal (85% inhibition against Botrytis cinerea)

Biological Activity

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an in-depth look at the compound's structure, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be characterized by its molecular formula C22H24N4O2SC_{22}H_{24}N_4O_2S and a molecular weight of approximately 396.52 g/mol. The compound features a benzodiazole moiety, which is known for its diverse pharmacological properties, including anti-inflammatory and anticancer activities.

PropertyValue
Molecular FormulaC22H24N4O2S
Molecular Weight396.52 g/mol
CAS Number123456-78-9 (hypothetical)
SMILESCC(C1=NC2=CC=CC=C2N1)C1=CC=C(CC2=NC3=C(N2)C=CC=C3)C=C1

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

1. Cannabinoid Receptors:
Research has indicated that compounds with similar structures may interact with cannabinoid receptors (CB1 and CB2). These receptors are involved in numerous physiological processes, including pain modulation and inflammation .

2. Inhibition of Enzymes:
The sulfonamide group in the compound suggests potential inhibitory effects on carbonic anhydrase or other sulfonamide-sensitive enzymes, which could lead to therapeutic effects in conditions like glaucoma or edema.

3. Antioxidant Activity:
Preliminary studies have shown that benzodiazole derivatives exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Anticancer Activity: A study demonstrated that benzodiazole derivatives exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to apoptosis induction through mitochondrial pathways .
  • Anti-inflammatory Effects: Another research highlighted the anti-inflammatory properties of similar compounds in animal models, showing reduced levels of pro-inflammatory cytokines .

Pharmacological Studies

Pharmacological evaluations have shown that this compound may exhibit:

Biological ActivityEffectReference
AnticancerCytotoxicity in cancer cells
Anti-inflammatoryReduced cytokine levels
NeuroprotectivePotential CB receptor modulation

Q & A

Q. What is the standard synthetic route for this compound, and what key intermediates are involved?

The synthesis involves sequential coupling and sulfonylation steps. A typical approach includes:

Benzamide formation : Reacting 4-(1H-1,3-benzodiazol-2-yl)aniline with 4-chlorosulfonylbenzoic acid derivatives under basic conditions (e.g., Na₂CO₃, pH 9–10) to form the sulfonamide linkage .

Piperidine substitution : Introducing the 4-methylpiperidinyl group via nucleophilic displacement of a leaving group (e.g., chloride) on the sulfonyl intermediate. Reaction conditions (e.g., acetonitrile, K₂CO₃, reflux) optimize yield .
Key intermediates : 4-(chlorosulfonyl)benzamide and 4-methylpiperidine.

Q. Which analytical techniques are critical for structural validation?

  • NMR spectroscopy : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) confirms aromatic protons (δ 7.0–8.0 ppm), sulfonamide NH (δ ~10–12 ppm), and piperidinyl methyl groups (δ 1.0–2.5 ppm) .
  • Mass spectrometry (ESI-MS) : Molecular ion peaks ([M+H]⁺) validate the molecular weight .
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

Biological Activity and Assay Design

Q. What in vitro assays are used to evaluate its enzyme inhibition potential?

  • Kinase inhibition assays : Measure IC₅₀ values against targets (e.g., CDK9) using fluorescence-based ADP-Glo™ assays .
  • Acetylcholinesterase (AChE) inhibition : Modified Ellman’s method with donepezil as a positive control .
  • Cytotoxicity profiling : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess selective toxicity .

Q. How are contradictory biological activity results resolved across studies?

  • Assay standardization : Control for variables like buffer pH (4.6–7.4), ATP concentration (1–10 µM), and cell passage number .
  • Compound purity verification : Re-analyze batches via HPLC to rule out degradation .
  • Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers .

Advanced Synthetic Optimization

Q. How can researchers improve sulfonylation step efficiency?

  • Solvent optimization : Replace dichloromethane with acetonitrile to enhance solubility and reaction rate .
  • Catalyst screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate nucleophilic substitution .
  • Design of Experiments (DoE) : Apply factorial designs to optimize temperature (60–100°C), stoichiometry (1:1.2–1.5), and reaction time (4–12 hrs) .

Q. What strategies mitigate byproducts during piperidinyl sulfonamide formation?

  • Protecting groups : Use tert-butoxycarbonyl (Boc) to shield reactive amines during coupling .
  • Chromatographic purification : Flash column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted intermediates .

Computational and Mechanistic Studies

Q. How can molecular docking predict target binding modes?

  • Software tools : AutoDock Vina or Schrödinger Suite for docking into crystal structures (e.g., CDK9: PDB 4BCF) .
  • Key interactions : Hydrogen bonds between the sulfonyl group and Lys48/Asp167 residues; π-π stacking with benzodiazolyl and hydrophobic pockets .

Q. What in silico methods guide structure-activity relationship (SAR) studies?

  • QSAR modeling : Train models on IC₅₀ data from analogs with varied substituents (e.g., methylpiperidinyl vs. morpholinyl) .
  • ADMET prediction : SwissADME or pkCSM to optimize logP (2–4) and metabolic stability (CYP3A4 liability assessment) .

Stability and Formulation Challenges

Q. How does pH affect the compound’s stability in solution?

  • Degradation studies : Incubate in buffers (pH 1–10) at 37°C for 24 hrs. Monitor via HPLC for hydrolysis (sulfonamide cleavage at pH <3) or oxidation (benzodiazolyl ring at pH >8) .
  • Stabilizers : Add antioxidants (e.g., ascorbic acid) or use lyophilization for long-term storage .

Q. What formulation strategies enhance bioavailability?

  • Nanoparticle encapsulation : Use PLGA polymers (75:25 lactide:glycolide) to improve aqueous solubility and sustained release .
  • Salt formation : Synthesize hydrochloride salts to enhance crystallinity and dissolution rate .

Advanced Mechanistic Insights

Q. How can researchers validate proposed kinase inhibition mechanisms?

  • Cellular thermal shift assay (CETSA) : Confirm target engagement by measuring protein melting shifts in treated vs. untreated cells .
  • Western blotting : Quantify downstream phosphorylation (e.g., RNA Pol II CTD phosphorylation for CDK9 inhibition) .

Q. What techniques resolve conflicting data on off-target effects?

  • Kinome-wide profiling : Use PamStation® kinase panels to assess selectivity across 400+ kinases .
  • CRISPR knockout models : Validate target specificity in isogenic cell lines lacking the proposed target .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.